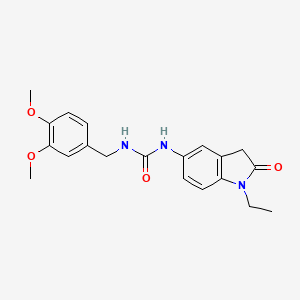![molecular formula C13H21NO2 B2854638 N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide CAS No. 2094346-25-3](/img/structure/B2854638.png)
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. HET0016 has been shown to have potential therapeutic applications in these conditions.
Mechanism of Action
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction and has potential therapeutic applications in these conditions.
Biochemical and physiological effects:
This compound has been shown to have potent antihypertensive effects in animal models of hypertension. It has also been shown to reduce ischemic brain injury in animal models of stroke. In addition, this compound has been shown to have anti-inflammatory effects in various models of inflammation. This compound has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of 20-HETE synthase, which allows for specific targeting of this enzyme. This compound has been extensively studied in animal models of hypertension, stroke, and inflammation, and has been shown to have potent therapeutic effects in these conditions. However, this compound has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, this compound has not been extensively studied in human subjects, and its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several potential future directions for research on N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of interest is the evaluation of this compound in human subjects, to determine its safety and efficacy in clinical settings. In addition, further research is needed to fully understand the mechanisms of action of this compound, and to identify potential therapeutic applications in other diseases and conditions.
Synthesis Methods
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide can be synthesized using a multi-step process involving the reaction of cyclopentenone with formaldehyde and subsequent reactions with various reagents. The final step involves the reaction of the intermediate with propargylamine to form this compound. The synthesis of this compound has been described in detail in several published papers.
Scientific Research Applications
N-{1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl}prop-2-enamide has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. It has been shown to have potent antihypertensive effects in animal models of hypertension. It has also been shown to reduce ischemic brain injury in animal models of stroke. In addition, this compound has been shown to have anti-inflammatory effects in various models of inflammation.
properties
IUPAC Name |
N-[1-[1-(hydroxymethyl)cyclopent-3-en-1-yl]-2-methylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-11(16)14-12(10(2)3)13(9-15)7-5-6-8-13/h4-6,10,12,15H,1,7-9H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKYRSHULBPNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC=CC1)CO)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine](/img/structure/B2854557.png)
![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)
![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)
![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)
![N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2854568.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone](/img/structure/B2854570.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)


![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)